DOTA-ADIBO -

DOTA-ADIBO

Catalog Number: EVT-1499017
CAS Number:
Molecular Formula: C₃₃H₄₀N₆O₈
Molecular Weight: 648.71
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

DOTA-ADIBO is a compound that combines the chelating agent DOTA (1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid) with the azadibenzocyclooctyne moiety (ADIBO). This compound is primarily utilized in the field of radiochemistry and molecular imaging due to its ability to efficiently chelate radiometals and facilitate click chemistry reactions. The integration of DOTA with ADIBO enhances the compound's utility in developing radiolabeled biomolecules for diagnostic and therapeutic applications.

Source and Classification

DOTA-ADIBO is classified as a radiopharmaceutical precursor. It falls under the category of chelating agents, specifically macrocyclic ligands that form stable complexes with metal ions. The DOTA structure is known for its robustness and ability to form inert complexes with various radiometals such as indium-111 and copper-64. The ADIBO moiety introduces a strained alkyne functionality that promotes rapid cycloaddition reactions with azide-containing compounds, making it particularly valuable in bioconjugation strategies .

Synthesis Analysis

Methods and Technical Details

The synthesis of DOTA-ADIBO typically involves a convergent synthetic approach that integrates the DOTA ligand with the ADIBO active ester. A common method includes:

  1. Preparation of DOTA: DOTA is synthesized from cyclen through a series of acylation and alkylation steps, which introduce the acetate groups necessary for metal chelation .
  2. Formation of ADIBO: The ADIBO moiety is derived from azadibenzocyclooctyne, which can be synthesized through various organic reactions involving cyclooctyne derivatives.
  3. Conjugation: The final step involves coupling the DOTA and ADIBO components using amide coupling reactions facilitated by activating agents like N-hydroxysuccinimide esters .
Molecular Structure Analysis

Structure and Data

DOTA-ADIBO features a complex molecular structure characterized by:

  • DOTA Backbone: A tetraazacyclododecane core with three acetic acid side chains that facilitate metal coordination.
  • ADIBO Moiety: A bicyclic structure containing a strained alkyne that enhances reactivity towards azide groups.

The molecular formula for DOTA-ADIBO can be represented as C18H28N6O6C_{18}H_{28}N_6O_6 when fully assembled with appropriate substituents . Detailed structural analysis can be performed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the integrity of the synthesized compound.

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reactions involving DOTA-ADIBO include:

  1. Strain-Promoted Azide-Alkyne Cycloaddition: This reaction allows for the rapid conjugation of DOTA-ADIBO with azide-modified ligands, facilitating the creation of radiolabeled compounds .
  2. Metal Chelation: The DOTA component binds to radiometals through coordination bonds, forming stable complexes essential for imaging applications.

The efficiency of these reactions is influenced by factors such as temperature, concentration of reactants, and reaction time. For instance, high conversion rates (>95%) have been achieved in short reaction times (around 10 minutes) under optimal conditions .

Mechanism of Action

Process and Data

The mechanism of action for DOTA-ADIBO primarily revolves around its dual functionality:

  1. Metal Chelation: Upon introduction into biological systems, DOTA-ADIBO coordinates with radiometals like indium-111 or copper-64, forming stable complexes that can be used for imaging or therapeutic purposes.
  2. Bioconjugation: The strained alkyne in ADIBO facilitates rapid click chemistry with azide-containing biomolecules, allowing for targeted delivery systems in molecular imaging or therapy .

This dual mechanism enhances the specificity and efficacy of radiolabeled agents in clinical applications.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

DOTA-ADIBO exhibits several notable physical and chemical properties:

  • Solubility: Generally soluble in aqueous solutions due to its ionic nature from carboxylic acid groups.
  • Stability: The complex formed between DOTA and metal ions is kinetically inert under physiological conditions, making it suitable for in vivo applications.
  • Reactivity: The ADIBO moiety's strained alkyne allows for rapid reactions under mild conditions, enhancing its utility in bioconjugation .

These properties are crucial for ensuring that DOTA-ADIBO can be effectively utilized in various scientific applications.

Applications

Scientific Uses

DOTA-ADIBO has several significant applications in scientific research:

  1. Radiolabeling: Used extensively in nuclear medicine for labeling peptides or proteins with radiometals for imaging purposes.
  2. Theranostics: Its ability to combine diagnostic imaging with therapeutic capabilities positions it as a valuable tool in personalized medicine.
  3. Molecular Imaging: Facilitates the development of targeted imaging agents that can provide real-time insights into biological processes within living organisms .
Introduction to DOTA-ADIBO

Definition and Structural Characterization of DOTA-ADIBO

DOTA-ADIBO (1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid conjugated to Azadibenzocyclooctyne) is a bifunctional chelator (BFC) engineered for radiopharmaceutical applications. Its molecular architecture integrates two functional modules:

  • A macrocyclic DOTA scaffold that provides high-affinity chelation sites for radiometals (e.g., Ga³⁺, Lu³⁺, Cu²⁺) through four nitrogen and four carboxylate oxygen atoms [9] [3].
  • An Azadibenzocyclooctyne (ADIBO) moiety enabling strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free "click chemistry" reaction [2] [4].

The covalent linkage between DOTA and ADIBO occurs via an amide bond (–CO–NH–), strategically positioned to preserve the conformational flexibility required for both metal coordination and bioorthogonal conjugation [4]. Nuclear magnetic resonance (NMR) and liquid chromatography–mass spectrometry (LCMS) analyses confirm this structural integrity, with commercial batches typically exceeding 96% purity [4].

Table 1: Key Physicochemical Properties of DOTA-ADIBO

PropertyDOTA-ADIBO (Free Base)DOTA-ADIBO (TFA Salt)
Molecular FormulaC₃₄H₄₂N₆O₈C₃₆H₄₃F₃N₆O₁₀
Molecular Weight (g/mol)662.744776.76
AppearanceSolid powderLight yellow to yellow solid
Solubility10 mM in DMSOEnhanced aqueous solubility due to TFA counterion
Storage Conditions-20°C (solid)-80°C (long-term; under nitrogen, protected from light)

Source: [1] [2] [4]

The trifluoroacetic acid (TFA) salt form significantly improves aqueous solubility and stability during synthesis and storage, mitigating aggregation tendencies common with hydrophobic cyclooctynes [4]. This modification is critical for biological applications requiring physiological buffer conditions.

Table 2: Comparative Analysis of DOTA-ADIBO with Related Chelators

CompoundStructural TypeKey AdvantagesLimitations
DOTA-ADIBOBFC with SPAAC handleCopper-free click chemistry; dual functionalityModerate hydrophobicity requires TFA salt for solubility
NODAGATriazacyclononane-basedFaster radiolabeling kinetics; lower kidney retentionLimited therapeutic isotope compatibility
DOTA-NHS EsterActivated carboxylateDirect lysine conjugation; clinical validationNonspecific labeling yields heterogeneous products
NOTA-Bn-N₃Triazacyclononane with azideClick chemistry compatibility; rapid Ga-68 labelingRequires copper catalyst for conjugation

Source: [4] [9] [5]

Historical Development of Bifunctional Chelators in Radiopharmaceuticals

The evolution of bifunctional chelators (BFCs) reflects three key phases in radiopharmaceutical chemistry:

  • Early Chelators (1980s–1990s): EDTA and DTPA dominated initial designs but suffered from low thermodynamic stability with lanthanides. The synthesis of DOTA in 1976 marked a breakthrough due to its exceptional kinetic inertness and versatility with +3 metal ions [9] [10]. However, conjugation to biomolecules relied on non-selective carboxylate activation, leading to heterogeneous products.
  • Targeted BFCs (Late 1990s–2000s): Introduction of amine-reactive derivatives (e.g., DOTA-NHS, p-SCN-Bn-DOTA) enabled site-specific bioconjugation. This era saw clinical translation of DOTA-based radiopharmaceuticals like [⁹⁰Y]Y-DOTATOC for neuroendocrine tumors [9] [10]. Despite progress, residualizing properties often exacerbated renal uptake.
  • Click Chemistry Era (Post-2010): The Bertozzi group's development of strained cyclooctynes (e.g., ADIBO, DBCO) circumvented copper toxicity in azide-alkyne cycloadditions [4] [6]. Integrating these motifs into chelators yielded "clickable" BFCs like DOTA-ADIBO. Mindt et al.'s "click-to-chelate" concept (2006) demonstrated that triazole rings formed during SPAAC could serve as secondary coordination sites, enhancing complex stability [4] [6].

Table 3: Milestones in Bifunctional Chelator Development

Time PeriodKey InnovationClinical/Research Impact
1976Synthesis of DOTAEnabled stable chelation of Gd³⁺ (MRI contrast) and radiometals
1988First DOTA antibody conjugates (p-SCN-Bn-DOTA)Paved way for radioimmunotherapy (e.g., ⁹⁰Y-ibritumomab tiuxetan)
2006"Click-to-chelate" strategyValidated triazoles as metal-coordinating groups
2015–PresentDOTA-ADIBO preclinical validationFacilitated pretargeted imaging; site-specific antibody labeling

Source: [3] [4] [9]

Role of DOTA Derivatives in Modern Theranostic Platforms

DOTA-ADIBO exemplifies the convergence of bioorthogonal chemistry and radiometal theranostics, addressing two persistent challenges:

  • Heterogeneous Conjugation: Traditional lysine-directed DOTA labeling yields variable chelator-to-antibody ratios (CARs). DOTA-ADIBO enables site-specific conjugation via azide-functionalized biomolecules, ensuring uniform drug products. For instance, anti-mesothelin sdAbs engineered with a single lysine showed 2.4× higher tumor-to-kidney ratios when conjugated site-specifically versus random labeling [5].
  • Pretargeted Imaging and Therapy: DOTA-ADIBO enables multi-step pretargeting strategies:
  • Step 1: Administer an azide-modified targeting vector (e.g., antibody, peptide).
  • Step 2: After biodistribution, inject ⁶⁴Cu- or ⁶⁸Ga-labeled DOTA-ADIBO for in vivo SPAAC ligation [6] [4].This decouples targeting from radiation delivery, reducing off-target exposure. In proof-of-concept studies, exendin-4-Cys40 azide conjugated to [¹¹¹In]In-ADA (ADIBO-DOTADG-ALB) showed tumor-to-background ratios >5:1 in GLP-1R-expressing tumors [6].

Table 4: Theranostic Applications Enabled by DOTA-ADIBO

ApplicationIsotope PairTargetKey Advantage
Pretargeted PET Imaging⁶⁸Ga/⁶⁴Cu (diagnostic)Integrin αvβ6, PSMAReduced background uptake; high tumor contrast
Antibody-Drug Conjugates⁸⁹Zr (imaging)HER2, MesothelinSite-specific modification preserves antigen binding
Modular Radiometal Complexation¹⁷⁷Lu/⁴⁷Sc (therapy)SSTR, PSMASingle chelator for multiple isotopes; true theranostics

Source: [2] [4] [6]

The versatility in radiometal compatibility further underscores DOTA-ADIBO's theranostic utility:

  • Diagnostic Isotopes: Forms stable complexes with ⁶⁸Ga (t₁/₂ = 68 min), ⁶⁴Cu (t₁/₂ = 12.7 h), and ⁴³Sc (t₁/₂ = 3.9 h) for PET [8] [2].
  • Therapeutic Isotopes: Chelates β⁻ emitters like ¹⁷⁷Lu (t₁/₂ = 6.6 d) and ⁴⁷Sc (t₁/₂ = 3.4 d) [8]. Scandium theranostics (⁴³Sc/⁴⁴Sc for imaging; ⁴⁷Sc for therapy) exemplify "true theranostics" due to identical pharmacokinetics across isotopes [8].

Notably, the albumin-binding variants (e.g., ADIBO-DOTADG-ALB) extend plasma half-life, improving tumor dose deposition. In exendin-4 conjugates, albumin binding reduced renal uptake by >30% while increasing tumor retention [6].

Properties

Product Name

DOTA-ADIBO

Molecular Formula

C₃₃H₄₀N₆O₈

Molecular Weight

648.71

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.